molecular formula C6H16BF3Si2 B14484570 [(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane CAS No. 63794-50-3

[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane

Katalognummer: B14484570
CAS-Nummer: 63794-50-3
Molekulargewicht: 212.17 g/mol
InChI-Schlüssel: NHOWHHFARURMEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane is a unique organosilicon compound that features both boron and silicon atoms within its structure

Vorbereitungsmethoden

The synthesis of [(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane typically involves the reaction of difluoroborane with a suitable silylating agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of catalysts to enhance the reaction rate and yield. Industrial production methods would likely scale up these laboratory procedures, optimizing for cost, efficiency, and safety.

Analyse Chemischer Reaktionen

[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form boron-oxygen and silicon-oxygen bonds.

    Reduction: Reduction reactions may involve the conversion of boron and silicon centers to lower oxidation states.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex organosilicon and organoboron compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its ability to form stable bonds with various substrates.

Wirkmechanismus

The mechanism by which [(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane exerts its effects involves interactions at the molecular level, particularly with nucleophiles and electrophiles. The boron and silicon centers can act as Lewis acids, facilitating various chemical transformations. The pathways involved often include the formation of intermediate complexes that undergo further reactions to yield the final products.

Vergleich Mit ähnlichen Verbindungen

[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane is unique due to the presence of both boron and silicon atoms in its structure. Similar compounds include:

    Trimethylsilyl compounds: These compounds contain silicon but lack the boron component.

    Boronic acids: These compounds contain boron but lack the silicon component.

    Organosilicon-boron compounds: These compounds may have both silicon and boron but differ in the specific arrangement and functional groups

Eigenschaften

CAS-Nummer

63794-50-3

Molekularformel

C6H16BF3Si2

Molekulargewicht

212.17 g/mol

IUPAC-Name

difluoroboranylmethyl-[[fluoro(dimethyl)silyl]methyl]-dimethylsilane

InChI

InChI=1S/C6H16BF3Si2/c1-11(2,5-7(8)9)6-12(3,4)10/h5-6H2,1-4H3

InChI-Schlüssel

NHOWHHFARURMEU-UHFFFAOYSA-N

Kanonische SMILES

B(C[Si](C)(C)C[Si](C)(C)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.